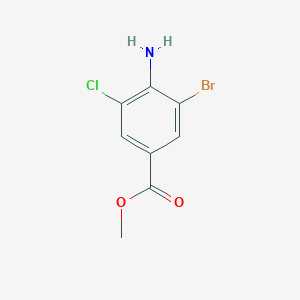

Methyl 4-amino-3-bromo-5-chlorobenzoate

Description

Contextualization within Halogenated Aminobenzoate Ester Chemistry

Halogenated aminobenzoate esters are a class of organic compounds that are derivatives of aminobenzoic acids. These molecules are characterized by the presence of one or more halogen atoms on the aromatic ring, an amino group, and an ester functional group. The nature and position of the halogen substituents, along with the location of the amino and ester groups, significantly influence the chemical reactivity and physical properties of these compounds.

The introduction of halogen atoms to the aminobenzoate scaffold can have several effects:

Electronic Effects: Halogens are electron-withdrawing groups, which can decrease the electron density of the aromatic ring and influence the reactivity of the amino and ester groups.

Steric Effects: The size of the halogen atoms can create steric hindrance, directing the course of chemical reactions to specific positions on the ring.

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule, which can be a crucial factor in the design of pharmacologically active compounds.

Derivatives of 4-aminobenzoic acid (PABA), in particular, have been investigated for a wide range of biological activities. The core structure of PABA is essential for the biosynthesis of folate in many microorganisms, and its derivatives can act as antagonists in these pathways. The chemical modification of PABA and its esters, including through halogenation, has been a strategy to develop new therapeutic agents mdpi.com.

Academic Significance and Research Trajectory of the Compound in Organic Synthesis

While detailed academic studies focusing solely on Methyl 4-amino-3-bromo-5-chlorobenzoate are limited, its significance can be inferred from the utility of similarly substituted aromatic compounds in organic synthesis. Polysubstituted benzene (B151609) rings are valuable intermediates for the construction of complex molecular architectures.

The research trajectory for a compound like this compound would likely involve its use as a scaffold to introduce further chemical diversity. The functional groups present on the molecule offer several handles for chemical modification:

The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid halides.

The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The specific substitution pattern of this compound, with the amino group flanked by two different halogens, presents opportunities for regioselective reactions, further enhancing its synthetic utility.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of a compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.51 g/mol |

| CAS Number | 914636-88-7 oakwoodchemical.com |

Synthesis of this compound

A plausible and common method for the synthesis of this compound would be the esterification of its corresponding carboxylic acid, 4-amino-3-bromo-5-chlorobenzoic acid. This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

General Esterification Reaction:

4-amino-3-bromo-5-chlorobenzoic acid + Methanol --(Acid Catalyst)--> this compound + Water

The synthesis of the precursor, 4-amino-3-bromo-5-chlorobenzoic acid, would likely involve a multi-step process starting from a simpler aromatic compound, followed by sequential halogenation, nitration, reduction of the nitro group to an amino group, and finally, oxidation of a methyl group to a carboxylic acid, or carboxylation via other methods. The specific order of these steps would be crucial to achieve the desired substitution pattern.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its functional groups.

Reactions involving the Amino Group:

The amino group is a nucleophilic center and can readily react with electrophiles. For instance, it can be acylated using acid chlorides or anhydrides to form amides. It can also be alkylated. Furthermore, the amino group can be diazotized by treatment with nitrous acid to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a wide array of other functional groups, including hydroxyl, cyano, and additional halogen atoms, through Sandmeyer-type reactions.

Reactions involving the Ester Group:

The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 4-amino-3-bromo-5-chlorobenzoic acid. This carboxylic acid can then be used in further synthetic transformations, such as amide bond formation with various amines.

Reactions involving the Halogen Substituents:

The bromine and chlorine atoms on the aromatic ring can be substituted through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in many cross-coupling reactions) could potentially allow for selective functionalization at the 3-position over the 5-position.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-bromo-5-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRRVAUVDDHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Methyl 4 Amino 3 Bromo 5 Chlorobenzoate

Established Synthetic Routes to Methyl 4-amino-3-bromo-5-chlorobenzoate

Established methodologies for synthesizing this compound typically involve a sequential process beginning with a readily available starting material, which is then functionalized through halogenation and esterification. The core of this approach lies in the precise control of each reaction step to ensure high yield and purity of the final product.

Precursor Chemistry and Starting Material Optimization (e.g., 4-Amino-3-bromo-5-chlorobenzoic acid)

The primary precursor for the target compound is 4-Amino-3-bromo-5-chlorobenzoic acid. The synthesis of this key intermediate generally commences from a simpler, commercially available aromatic compound, such as 4-aminobenzoic acid or its methyl ester.

A common synthetic pathway involves the protection of the highly activating amino group to prevent unwanted side reactions and to control the regioselectivity of subsequent halogenation steps. Acetylation is a frequently employed protection strategy, converting the amino group into an acetamido group.

The synthesis can be outlined as follows:

Protection: 4-aminobenzoic acid is reacted with acetic anhydride (B1165640) to form 4-acetylaminobenzoic acid. This step moderates the activating effect of the amino group and directs subsequent electrophilic substitution to the ortho positions.

Halogenation: The protected intermediate undergoes sequential halogenation. Due to the ortho-, para-directing nature of the acetylamino group, the halogens are introduced at positions 3 and 5. The order of halogenation (chlorination followed by bromination, or vice versa) can be optimized to achieve the desired product with minimal byproducts. Direct chlorination of 4-acetylaminobenzoic acid can yield 4-acetylamino-3,5-dichlorobenzoic acid. researchgate.net A mixed halogenated product requires a more controlled, stepwise approach.

Deprotection: The acetyl group is removed via hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding 4-amino-3-bromo-5-chlorobenzoic acid.

Esterification: The final step is the conversion of the carboxylic acid to its methyl ester, which is detailed in the following section.

Optimization of this process involves careful selection of reagents, solvents, and reaction conditions for each step to maximize yield and regioselectivity.

Table 1: Comparison of Starting Materials for Precursor Synthesis

| Starting Material | Protection Required | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Yes (e.g., Acetylation) | Protection -> Halogenation -> Deprotection | Readily available, well-established chemistry. | Multi-step process increases complexity and potential for yield loss. |

Detailed Analysis of Esterification Mechanisms

The conversion of 4-amino-3-bromo-5-chlorobenzoic acid to this compound is most commonly achieved through Fischer-Speier esterification. patsnap.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). patsnap.com

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.commasterorganicchemistry.com It proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. patsnap.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This creates a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another methanol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.com

Since the reaction is an equilibrium, specific strategies are employed to drive it towards the product side. chemistrysteps.comorganic-chemistry.org These include using a large excess of the alcohol (methanol) or removing the water as it is formed, for instance, through azeotropic distillation or the use of dehydrating agents. patsnap.comorganic-chemistry.org

Regioselective Halogenation Strategies (Bromination and Chlorination)

Achieving the specific 3-bromo-5-chloro substitution pattern on the 4-aminobenzoic acid framework is a critical challenge that hinges on regioselective control. The amino group is a powerful ortho-, para-directing and activating group, while the carboxylic acid is a meta-directing and deactivating group. In the 4-aminobenzoic acid system, the directing effects of the amino group dominate, guiding incoming electrophiles to the 3 and 5 positions.

Controlling the introduction of two different halogens requires a sequential approach. Classical methods for electrophilic aromatic halogenation are often prone to issues with regioselectivity, particularly with highly activated substrates like anilines, which can lead to mixtures of products. nih.gov

Key strategies for regioselective halogenation include:

Protecting Groups: As mentioned, protecting the amino group as an amide (e.g., acetanilide) is a standard method. The bulkier amide group can sterically hinder one of the ortho positions, potentially allowing for sequential and selective halogenation.

Controlled Reagent Addition: Stepwise addition of different halogenating agents (e.g., N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination) under carefully controlled temperature and time can achieve the desired di-halogenated product.

Modern Catalytic Methods: Copper halides (CuCl₂ or CuBr₂) have been used for direct chlorination or bromination of unprotected anilines, offering high yield and regioselectivity under mild conditions, often favoring para-substitution. beilstein-journals.org While the target molecule requires ortho-substitution, modifications of such catalytic systems could provide pathways for controlled halogenation. Boron-based directing groups have also been shown to enable highly regioselective ortho-halogenation of N-aryl amides. nih.gov

Advanced Synthetic Approaches and Catalytic Systems

Beyond established methods, research into advanced synthetic strategies aims to improve efficiency, selectivity, and sustainability. These approaches often involve novel catalytic systems and more sophisticated reaction designs.

Stereoselective and Chemoselective Synthesis Paradigms

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis can be relevant in the context of using chiral catalysts to influence reaction pathways, although this is not a primary concern for this specific compound.

Of greater importance is chemoselectivity , which is the ability to react at one functional site in the presence of other, similar sites. For a polyhalogenated compound like this, chemoselectivity is crucial for subsequent functionalization. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds have different reactivities in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki or Stille couplings. nih.gov This reactivity difference allows for the selective functionalization at the 3-position (bromo) while leaving the 5-position (chloro) intact for a subsequent, different transformation. This paradigm is essential for using this compound as a building block for more complex molecules. nih.gov

Exploration of Novel Catalyst Systems for Enhanced Efficiency

Modern catalysis offers significant improvements over traditional synthetic methods, particularly for esterification and halogenation.

For Esterification: To circumvent the use of strong, corrosive mineral acids and the associated environmental and workup issues, heterogeneous solid acid catalysts have been explored. mdpi.com These catalysts are easily recoverable and reusable.

Table 2: Comparison of Catalysts for Benzoate Esterification

| Catalyst Type | Examples | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | Inexpensive, high activity. | Corrosive, difficult to separate from product, produces acidic waste. | mdpi.com |

| Heterogeneous (Solid Acid) | Zirconium/Titanium solid acids, Zeolites | Reusable, non-corrosive, environmentally benign, simple workup. | May have lower activity than homogeneous catalysts, potential for leaching. | researchgate.net, mdpi.com, researchgate.net |

| Lewis Acid | Hafnium(IV) or Zirconium(IV) salts | High efficiency, can avoid water production with certain co-reagents. | Higher cost, sensitivity to moisture. | organic-chemistry.org |

Recent studies have demonstrated the high activity of zirconium metal catalysts fixed with titanium for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net These solid Lewis acid catalysts can facilitate the direct condensation of the acid and alcohol without requiring other auxiliary acids, presenting a greener alternative to the classical Fischer esterification. mdpi.com

For Halogenation: Advanced catalytic systems for halogenation focus on achieving high regioselectivity under mild conditions. Aniline (B41778) itself has been investigated as an organocatalyst for the halogenation of aromatic compounds, promoting high para-selectivity. researchgate.net While different from the ortho-substitution required here, it highlights the potential of organocatalysis in controlling halogenation. Biocatalytic approaches using halogenase enzymes are also an emerging field, offering unparalleled regioselectivity by precisely positioning the substrate within an active site. biorxiv.org Such enzymes could, in principle, be engineered to perform the specific di-halogenation required.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The application of green chemistry principles to the synthesis of halogenated aromatic compounds like this compound is crucial for minimizing environmental impact and enhancing safety. Traditional halogenation and nitration reactions often involve harsh reagents (e.g., excess elemental bromine, fuming nitric acid) and chlorinated solvents, which pose significant environmental and health risks. Sustainable approaches focus on improving atom economy, utilizing safer solvents, employing catalytic methods, and reducing energy consumption.

Key green chemistry strategies applicable to this synthesis include:

Catalytic Halogenation: Replacing stoichiometric brominating agents with catalytic systems. For example, using N-Bromosuccinimide (NBS) as a bromine source in the presence of a recyclable acid catalyst can improve safety and reduce waste.

Safer Solvents: Substituting hazardous chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran. Some reactions can be performed in aqueous media or even solvent-free conditions.

Energy Efficiency: Employing microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improving product yields by minimizing thermal degradation.

Waste Reduction: Designing synthetic routes to minimize the formation of byproducts. For example, catalytic reduction of a nitro group using H₂ gas with a recoverable catalyst (e.g., Pd/C) is preferred over stoichiometric metal-acid reductions (e.g., Sn/HCl) which generate large amounts of metallic waste.

The following table compares conventional synthesis parameters with potential green alternatives for key reaction steps relevant to the synthesis of substituted aminobenzoates.

| Reaction Step | Conventional Method | Green Alternative | Key Green Advantage |

| Bromination | Elemental Bromine (Br₂) in CCl₄ or CH₂Cl₂ | N-Bromosuccinimide (NBS) with a zeolite catalyst in acetonitrile (B52724) | Avoids hazardous solvent and corrosive Br₂; catalyst is recyclable. |

| Nitration | H₂SO₄/HNO₃ mixture | Solid acid catalyst with dinitrogen pentoxide | Eliminates strong acid waste streams. |

| Nitro Reduction | Tin (Sn) or Iron (Fe) in acidic medium | Catalytic hydrogenation (H₂/Pd-C) in ethanol | High atom economy; avoids heavy metal waste. |

| Esterification | Fischer esterification with excess alcohol and strong acid catalyst | Catalytic esterification using solid acid catalysts or enzymatic catalysis | Milder conditions; reusable catalyst; high selectivity. |

Reaction Engineering and Process Optimization for Scalable Synthesis

Scaling the synthesis of a fine chemical like this compound from the laboratory bench to a pilot plant or industrial scale introduces significant challenges that must be addressed through reaction engineering and process optimization. The primary goals are to ensure safety, consistency, cost-effectiveness, and high product purity.

Key considerations for scalable synthesis include:

Thermochemical Analysis and Heat Management: Electrophilic aromatic substitution reactions, particularly nitration and halogenation, are often highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A failure to control the reaction temperature can lead to runaway reactions, decreased selectivity (formation of over-halogenated or isomeric impurities), and potential safety hazards. researchgate.net Process optimization involves detailed calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow and implementing robust cooling systems. researchgate.net For highly exothermic steps, a semi-batch process, where one reagent is added slowly to control the rate of heat generation, is often preferred over a batch process. researchgate.net

Mass Transfer Limitations: In heterogeneous reactions, such as catalytic hydrogenation (solid catalyst, liquid substrate, gaseous hydrogen), the rate of reaction can be limited by the transport of reactants to the catalyst surface. Effective agitation is critical to ensure good mixing and maximize the interfacial area between phases. The choice of reactor (e.g., stirred tank, packed bed) and impeller design are crucial engineering decisions.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure batch-to-batch consistency and allow for immediate corrective action. Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants, intermediates, and products, providing a detailed understanding of the reaction kinetics and helping to identify the optimal endpoint, thereby preventing the formation of impurities from over-reaction.

Downstream Processing and Purification: The isolation and purification of the final product are integral to the process. Optimization of crystallization is particularly important for achieving high purity. researchgate.net This involves controlling parameters such as solvent choice, cooling rate, and seeding to obtain a desired crystal size distribution, which impacts filtration and drying efficiency. researchgate.net

The table below outlines critical parameters that would need to be optimized for a scalable synthesis process.

| Process Parameter | Variable to Control | Impact on Synthesis | Optimization Goal |

| Temperature | Reactor heating/cooling jacket, cryogenics | Affects reaction rate, selectivity, and impurity profile. Critical for managing exotherms. researchgate.net | Maintain optimal temperature range for maximum yield and minimal byproduct formation. |

| Reagent Addition Rate | Pumping speed (for liquid reagents) | Controls reaction rate and heat generation in semi-batch processes. | Ensure a controllable reaction rate that does not overwhelm the reactor's cooling capacity. |

| Agitation Speed | Stirrer RPM | Influences mass transfer in multiphase systems and ensures homogeneity. | Achieve uniform mixing without causing mechanical stress or undesirable particle attrition. |

| Pressure | Reactor headspace pressure | Critical for reactions involving gases (e.g., hydrogenation) and for controlling boiling points. | Maintain optimal pressure for reactant solubility and reaction kinetics. |

| Crystallization Cooling Profile | Rate of temperature decrease (°C/min) | Determines crystal size, shape, and purity. researchgate.net | Achieve a uniform crystal size distribution that is easy to filter and wash, with minimal occluded impurities. |

By carefully controlling these engineering parameters, a safe, efficient, and reproducible process for the large-scale production of this compound can be developed.

Advanced Spectroscopic and Analytical Characterization Techniques Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of Methyl 4-amino-3-bromo-5-chlorobenzoate. While standard one-dimensional NMR provides initial structural information, advanced multi-dimensional and specialized NMR techniques are required for a complete and unambiguous characterization.

Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are critical for assigning the proton and carbon signals of this compound, especially given its substituted aromatic ring.

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would be instrumental in confirming the connectivity of the aromatic protons. Although the aromatic protons are singlets and would not show correlations to each other, this experiment would confirm the absence of proton-proton coupling on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon atoms on the benzene (B151609) ring and the methyl protons to the methyl carbon of the ester group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across the molecule. For instance, correlations would be expected between the methyl protons of the ester group and the carbonyl carbon, as well as the aromatic protons and neighboring quaternary carbons.

Table 1: Predicted Multi-Dimensional NMR Correlations for this compound

| Proton (¹H) Signal | Expected HMBC Correlations to Carbons (¹³C) |

|---|---|

| Aromatic H-2 | C-4, C-6, Carbonyl C |

| Aromatic H-6 | C-2, C-4, Carbonyl C |

| Methyl (-OCH₃) | Carbonyl C |

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of this compound in its solid form, which can differ significantly from its solution-state behavior. rsc.org This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about the local molecular environment, including intermolecular interactions such as hydrogen bonding involving the amino group and halogen bonding involving the bromine and chlorine atoms. rsc.orgrsc.org The quadrupolar nature of the bromine and chlorine nuclei can also be probed using specialized ssNMR techniques, providing sensitive information about the electric field gradient at the halogen sites and thus the nature of their bonding and intermolecular contacts. chemicalbook.com

Dynamic NMR (DNMR) studies can be employed to investigate the conformational dynamics of this compound. Of particular interest are the rotational barriers around the C-N bond of the amino group and the C-C bond connecting the ester group to the aromatic ring.

By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of these conformational exchanges and calculate the activation energies associated with these rotational processes. For example, at low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two amino protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and how they interact within the molecular structure.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its various functional groups.

Amino (-NH₂) Group: The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would correspond to the symmetric and asymmetric stretching modes of the primary amine. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Ester (-COOCH₃) Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is anticipated in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range.

Carbon-Halogen Bonds: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Br stretch is generally found at a lower frequency than the C-Cl stretch.

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Scissoring | 1600 - 1650 | |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |

| C-O Stretch | 1100 - 1300 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1450 - 1600 | |

| Carbon-Halogen | C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

To achieve a more precise and detailed assignment of the vibrational modes, computational methods, such as Density Functional Theory (DFT), can be employed. chemicalbook.com By calculating the theoretical vibrational frequencies and intensities, it is possible to correlate the experimental IR and Raman spectra with specific atomic motions within the molecule.

This computational approach is particularly valuable for assigning vibrations in the complex fingerprint region of the spectrum, where many modes can overlap. The calculated spectra can also help to distinguish between different possible conformers or to understand the effects of intermolecular interactions on the vibrational frequencies. chemicalbook.com Theoretical studies on similar halogenated anilines have demonstrated the utility of this approach in accurately predicting and interpreting vibrational spectra. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is pivotal for ascertaining the precise elemental formula of a molecule. For this compound (C₈H₇BrClNO₂), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition with a high degree of certainty. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the compound's identity.

Hypothetical HRMS Data Table

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | Calculated Value | Experimental Value | < 5 | C₈H₈BrClNO₂⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. For this compound, predictable fragmentation pathways would likely involve the loss of the methyl group from the ester, decarboxylation, and cleavages of the halogen atoms from the aromatic ring. Analyzing these fragment ions provides unambiguous confirmation of the compound's structure.

Predicted Fragmentation Pathways

Loss of Methyl Radical: [M]⁺˙ → [M - CH₃]⁺

Loss of Methoxycarbonyl Radical: [M]⁺˙ → [M - COOCH₃]⁺

Sequential Halogen Loss: Fragmentation may also proceed with the loss of bromine or chlorine radicals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry in the solid state. This includes the planarity of the benzene ring, the orientation of the amino and ester functional groups, and any intramolecular hydrogen bonding. For structurally similar compounds, such as various substituted aminobenzoates, crystal structure analyses have provided detailed insights into their molecular conformations and packing in the crystal lattice.

Illustrative Crystallographic Data Table for a Related Compound (Methyl 2-amino-5-chlorobenzoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

Note: This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of pharmaceutical and materials science. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. While no specific polymorphism studies on this compound have been reported, studies on related molecules like p-aminobenzoic acid have revealed the existence of multiple polymorphs, each with distinct physical properties. researchgate.netrsc.org PXRD would be instrumental in screening for and identifying any potential polymorphs of the title compound.

Advanced Chromatographic Methodologies for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. moravek.com For a halogenated aromatic compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. chromforum.org Detection could be achieved using a UV detector, leveraging the chromophoric nature of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. Given that this compound is an ester, it is likely amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the main component as well as any volatile impurities. The analysis of halogenated esters by GC-MS is a well-established methodology. nih.govchromforum.org

Typical Chromatographic Conditions

| Technique | Column | Mobile/Carrier Gas | Detector |

| HPLC | C18 reversed-phase | Acetonitrile/Water | UV-Vis |

| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer |

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Bromo 5 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into molecular orbitals, electron density distribution, and energetics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Such studies would typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. Furthermore, the calculation of the electron density distribution would reveal information about the molecule's polarity and reactive sites.

Despite a comprehensive search, no specific DFT studies on Methyl 4-amino-3-bromo-5-chlorobenzoate have been found in the available scientific literature. Therefore, no data on its molecular orbitals or electron density is available to be presented.

Ab Initio Methods for Accurate Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate calculations of a molecule's energy and various properties.

There are no published studies that have employed ab initio methods to calculate the energy and properties of this compound.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a compound.

No computational studies predicting the spectroscopic parameters of this compound have been identified in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.

Solvent Effects on Molecular Conformation and Reactivity

MD simulations can be used to investigate how different solvents influence the conformation and reactivity of a molecule. This is particularly important for understanding its behavior in solution.

No research has been published on the molecular dynamics simulations of this compound to study solvent effects on its conformation and reactivity.

Solid-State Packing and Crystal Lattice Simulations

For understanding the properties of a compound in its solid state, simulations of its crystal packing and lattice energy are essential. These simulations provide insights into the intermolecular forces that govern the crystal structure.

There is no available literature on the solid-state packing and crystal lattice simulations of this compound.

Based on an extensive search of scientific literature, there is currently no available research on the computational chemistry and theoretical investigations of this compound. The specific topics of quantum chemical calculations—including DFT and ab initio studies for electronic structure, reactivity prediction, and spectroscopic parameters—as well as molecular dynamics simulations for conformational analysis and intermolecular interactions, have not been the subject of published studies for this particular compound. While this molecule is mentioned as a synthetic intermediate, its detailed theoretical and computational characterization remains an open area for future research. aip.orgnih.govresearchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) Derivations

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. For a compound like this compound, QSAR studies would be invaluable in predicting its reactivity in various chemical transformations or its potential as a pharmacophore.

The development of a QSAR model involves the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes, including electronic, steric, and lipophilic parameters. For a polysubstituted aniline (B41778) derivative such as this compound, a range of descriptors would be calculated to build a robust QSAR model. A hypothetical set of such descriptors is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted Methyl Aminobenzoates

| Compound | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Molar Refractivity |

|---|---|---|---|---|---|

| Methyl 4-aminobenzoate | 1.85 | 2.54 | -5.89 | -0.76 | 45.2 |

| Methyl 4-amino-3-chlorobenzoate | 2.45 | 3.12 | -6.02 | -0.98 | 50.1 |

| Methyl 4-amino-3-bromobenzoate | 2.68 | 3.25 | -6.05 | -1.02 | 53.0 |

| This compound | 3.28 | 3.88 | -6.18 | -1.25 | 57.9 |

| Methyl 4-amino-3,5-dichlorobenzoate | 3.05 | 3.75 | -6.15 | -1.21 | 55.0 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Once a dataset of compounds and their corresponding descriptors is compiled, a mathematical model is generated using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov The goal is to derive an equation that can predict the reactivity of new, untested compounds based on their calculated descriptors. For instance, a hypothetical QSAR equation for the reactivity of substituted methyl aminobenzoates in an electrophilic substitution reaction might take the form:

Reactivity = a(LUMO) + b(Dipole Moment) + c

Where 'a' and 'b' are coefficients determined from the regression analysis, and 'c' is a constant. Such models are crucial for guiding the synthesis of new molecules with desired properties, thereby saving significant time and resources in experimental work. mdpi.com The predictive power of QSAR models is assessed through rigorous internal and external validation techniques. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for elucidating the detailed mechanism of chemical reactions. This approach involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. A key objective is to locate the transition state, which is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For this compound, computational analysis could be applied to understand its reactivity in various transformations, such as electrophilic aromatic substitution, nucleophilic attack on the ester group, or reactions involving the amino group. The substituents on the aromatic ring (amino, bromo, and chloro groups) will significantly influence the electron density distribution and, consequently, the regioselectivity and rate of these reactions. nih.gov

The process of transition state analysis involves several steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a computationally intensive task that requires specialized algorithms.

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a critical parameter in determining the reaction rate. A hypothetical reaction energy profile for an electrophilic aromatic substitution on a substituted aniline is depicted in Table 2.

Table 2: Hypothetical Energy Profile for Electrophilic Nitration of a Substituted Methyl Aminobenzoate

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Substituted Methyl Aminobenzoate + NO₂⁺) | 0.0 |

| Intermediate Complex | -5.2 |

| Transition State | +15.8 |

| Sigma Complex | +8.5 |

| Product Complex | -12.3 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the energetic profile of a reaction pathway.

By analyzing the geometry of the transition state, chemists can gain insights into the bonding changes that occur during the reaction. For this compound, such analysis would reveal how the bromine and chlorine atoms, as well as the amino and methyl ester groups, influence the stability of the transition state and direct the course of the reaction. Computational studies on related systems, such as the aminolysis of methyl benzoate, have provided detailed mechanistic insights that would be transferable to the study of this more complex molecule. researchgate.net

Applications As a Synthetic Building Block in Advanced Chemical Disciplines Excluding Clinical/drug/pharmaceutical

Role as a Precursor in Complex Organic Synthesis

The inherent reactivity of the amino group, coupled with the potential for cross-coupling reactions at the halogenated positions, allows for the elaboration of this core structure into more intricate molecular frameworks.

The amino group of Methyl 4-amino-3-bromo-5-chlorobenzoate serves as a key nucleophile in cyclization reactions to form a variety of heterocyclic rings. For instance, substituted aminobenzoates are known to be precursors for quinazolinones. gsconlinepress.comnih.gov The general synthetic strategy involves the reaction of the amino group with a suitable reagent to introduce the remaining atoms of the heterocyclic ring, followed by cyclization. While direct examples using this compound are not extensively documented in publicly available literature, its structural similarity to known precursors for benzimidazoles google.comnih.govuobaghdad.edu.iqresearchgate.net and phenazines nih.govnih.gov suggests its potential utility in the synthesis of these and other related heterocyclic systems. The presence of the bromine and chlorine atoms offers further opportunities for post-cyclization modifications.

| Heterocyclic System | General Synthetic Approach from Substituted Aminobenzoates | Potential Role of this compound |

| Quinazolinones | Condensation of an anthranilic acid derivative with an appropriate C1 or N-C source, followed by cyclization. nih.govthieme-connect.com | The amino and ester groups can participate in cyclization reactions. The bromo and chloro substituents could be retained for further functionalization. |

| Benzimidazoles | Reaction of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. google.comnih.govuobaghdad.edu.iqresearchgate.net | While not an o-phenylenediamine itself, derivatization of the amino group and subsequent reactions could lead to benzimidazole-like structures. |

| Phenazines | Condensation of an o-phenylenediamine with an o-quinone. nih.govnih.gov | Similar to benzimidazoles, appropriate functionalization could potentially lead to precursors for phenazine (B1670421) synthesis. |

The di-halogenated nature of this compound, combined with its other functional groups, presents opportunities for its incorporation into macrocyclic structures. Although specific examples detailing the use of this exact compound in macrocyclization are scarce in available literature, the principles of macrocycle synthesis suggest its potential. Reactions such as Ullmann coupling or Suzuki coupling, commonly employed for the formation of carbon-carbon bonds to construct large rings, could theoretically be applied. The differential reactivity of the bromine and chlorine atoms might allow for sequential and controlled coupling reactions to build up the macrocyclic framework.

The bromo and chloro substituents on the benzene (B151609) ring of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings. These reactions are fundamental in the synthesis of polyaromatic structures. By reacting this compound with arylboronic acids (in Suzuki coupling) or other aryl halides (in Ullmann coupling), additional aromatic rings can be appended to the initial core. The presence of two different halogens could potentially allow for regioselective and stepwise introduction of different aromatic moieties, leading to complex and well-defined polyaromatic systems.

Contributions to Agrochemical Research and Development

Substituted aminobenzoic acid derivatives are important intermediates in the synthesis of various agrochemicals. The specific substitution pattern of this compound makes it a candidate for investigation in the development of new active ingredients.

While no commercial herbicides are directly synthesized from this compound, its structural motifs are present in certain classes of herbicides. For example, some sulfonylurea herbicides contain a substituted phenyl ring. The amino group of this compound could be diazotized and coupled with a sulfonylurea component. Further research could explore its potential as a building block for novel herbicidal compounds.

The development of novel insecticides and fungicides often involves the exploration of new chemical scaffolds. Substituted anilines are precursors to various insecticidal classes, such as benzoylphenylureas. The amino group of this compound could be reacted with a substituted benzoyl isocyanate to form a benzoylphenylurea (B10832687) derivative, which could then be evaluated for insecticidal activity.

In the realm of fungicides, strobilurin analogues are a significant class of compounds. asianpubs.orglew.rogoogle.com These fungicides often contain a substituted aromatic ring. While current commercial strobilurins may not directly derive from this specific intermediate, the functional groups present on this compound offer possibilities for its incorporation into novel strobilurin-type structures for antifungal screening.

| Agrochemical Class | Potential Synthetic Route from this compound | Research Findings on Related Structures |

| Sulfonylurea Herbicides | Diazotization of the amino group followed by coupling with a sulfonylurea moiety. | Substituted anilines are key components of many sulfonylurea herbicides. |

| Benzoylphenylurea Insecticides | Reaction of the amino group with a substituted benzoyl isocyanate. | The aniline (B41778) moiety is a core component of this class of insecticides. |

| Strobilurin Fungicides | Incorporation of the substituted phenyl ring into the strobilurin scaffold through various coupling reactions. asianpubs.orglew.rogoogle.com | The toxophore of strobilurins is often attached to a substituted aromatic ring system. |

Utilization in Dyestuff and Pigment Chemistry

The specific arrangement of electron-donating (amino) and electron-withdrawing (bromo, chloro, and methyl ester) groups on the aromatic ring of this compound makes it an excellent precursor for the synthesis of various coloring agents.

Synthesis of Chromophores and Fluorophores

This compound serves as a key intermediate in the generation of a diverse array of chromophores, particularly azo dyes. The primary amino group on the molecule can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce intensely colored azo dyes. The presence of the bromo and chloro substituents on the benzene ring can significantly influence the final color of the dye, often leading to a bathochromic (deepening of color) shift.

While direct synthesis of fluorophores from this specific compound is not extensively documented in publicly available literature, its structural motifs are present in molecules known to exhibit fluorescence. The rigidified structures and extended conjugation possible through reactions involving the amino and ester groups could potentially lead to the development of novel fluorescent materials.

Modification for Enhanced Photostability

The photostability, or the ability of a dye to resist fading upon exposure to light, is a critical parameter for many applications. The inclusion of halogen atoms, such as bromine and chlorine, in the structure of azo dyes is a well-established strategy to enhance their photostability. These halogen substituents can help to dissipate the energy absorbed from light, thereby reducing the rate of photodegradation of the dye molecule. Therefore, azo dyes synthesized from this compound are anticipated to exhibit improved lightfastness properties compared to their non-halogenated counterparts. Research on related halogenated azo dyes has shown that the halogen atoms can increase the activation energy for the cis-trans isomerization of the azo bond, a key step in the photochemical degradation pathway, thus contributing to greater stability.

Development of Functional Materials

Beyond its application in coloration, this compound is a promising candidate for the development of advanced functional materials due to its potential to be incorporated into larger molecular assemblies and polymeric structures.

Monomer for Specialty Polymers

The presence of both an amino and an ester functional group allows this compound to act as a monomer in the synthesis of specialty polymers. For instance, it can undergo polycondensation reactions to form polyamides or polyesters with unique properties. The halogen substituents on the aromatic ring can impart desirable characteristics to the resulting polymers, such as enhanced thermal stability, flame retardancy, and modified solubility. While specific polymerization studies involving this exact monomer are not widely reported, the principles of polymer chemistry suggest its potential in creating novel materials with tailored properties for specialized applications.

Ligand in Coordination Chemistry

The amino and ester functionalities of this compound, along with the potential for coordination involving the halogen atoms, make it an interesting ligand for the formation of metal complexes. The nitrogen atom of the amino group and the oxygen atoms of the ester group can act as donor atoms, binding to a central metal ion to form coordination compounds. The nature of the halogen substituents can influence the electronic properties of the ligand and, consequently, the geometry and reactivity of the resulting metal complex. While detailed studies on coordination complexes of this specific ligand are limited, research on related aminobenzoate ligands has demonstrated their ability to form stable complexes with a variety of metals, suggesting potential applications in areas such as catalysis and materials science.

Future Research Directions and Unaddressed Academic Challenges

Exploration of Novel and Efficient Catalytic Transformations

The functionalization of the Methyl 4-amino-3-bromo-5-chlorobenzoate scaffold is a primary area for future research. The presence of multiple halogen substituents (bromine and chlorine) at specific positions, along with amino and methyl ester groups, allows for a variety of potential chemical modifications. However, achieving selective transformation at one site without affecting others is a significant challenge.

Future work will likely focus on the development of highly selective and efficient catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net Research should target the development of catalyst-ligand systems that can differentiate between the C-Br and C-Cl bonds, allowing for sequential and site-selective functionalization. For instance, a catalyst system could be designed to selectively couple at the more reactive C-Br position while leaving the C-Cl bond intact for a subsequent, different transformation. rsc.org

Furthermore, the field of C-H functionalization offers a paradigm shift in synthetic strategy. umich.edu Instead of relying on pre-existing functional groups, this approach aims to directly convert C-H bonds into new functionalities. nih.govyale.edu For this compound, research into directing group-assisted, transition-metal-catalyzed C-H activation could unlock novel pathways for introducing additional substituents onto the aromatic ring, bypassing the need for traditional multi-step synthesis involving halogenation or nitration. nih.govbeilstein-journals.org

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Target Bond | Potential Catalyst System | Desired Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Palladium / Phosphine Ligands | Selective arylation or alkylation |

| Stille Coupling | C-Cl | Palladium / Phosphinous Acid | Sequential coupling after C-Br reaction |

| C-H Arylation | Aromatic C-H | Rhodium(III) or Palladium(II) | Direct introduction of new aryl groups |

Development of Biocatalytic Approaches for Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The development of biocatalytic routes for the synthesis or modification of this compound is a promising, yet challenging, research avenue.

One key area is the enzymatic synthesis of the core structure. Halogenating enzymes, such as flavin-dependent halogenases, are known for their ability to regioselectively install halogen atoms onto aromatic rings under mild conditions. researchgate.netmdpi.com Future research could explore engineering these enzymes to catalyze the specific bromination and chlorination of an aminobenzoate precursor, potentially offering a more sustainable synthesis pathway. nih.govnih.gov

Additionally, enzymes like transaminases could be employed for the asymmetric synthesis of chiral amines from corresponding ketones. mbl.or.kr While the amino group on this compound is not chiral, related biocatalytic amination strategies could be developed for precursors, offering high selectivity and reducing the need for protecting groups. rsc.orgmdpi.comacs.orgnih.gov The challenge lies in finding or engineering enzymes that can tolerate and act upon highly substituted and halogenated substrates.

Table 2: Potential Biocatalytic Strategies

| Enzyme Class | Reaction Type | Application to Synthesis | Key Challenge |

|---|---|---|---|

| Flavin-Dependent Halogenases | Regioselective Halogenation | Synthesis of the core bromochloroaniline structure | Substrate specificity and control of di-halogenation |

| Transaminases (TAs) | Asymmetric Amination | Synthesis of chiral precursors or analogues | Enzyme tolerance for halogenated aromatic ketones |

In-situ Spectroscopic Monitoring of Reaction Pathways

To develop more efficient and robust synthetic processes, a deep understanding of reaction mechanisms, kinetics, and the formation of intermediates is crucial. Process Analytical Technology (PAT) provides the tools for real-time, in-situ monitoring of chemical reactions. pharmanow.livenih.govlongdom.org Applying these techniques to the synthesis and functionalization of this compound represents a significant academic challenge.

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and key intermediates without the need for sampling. mt.com For example, during a cross-coupling reaction on the C-Br bond, in-situ FTIR could monitor the disappearance of the starting material and the appearance of the product, allowing for precise determination of reaction endpoints and optimization of reaction time. This avoids over-processing and the formation of impurities. europeanpharmaceuticalreview.com

Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed mechanistic insights by detecting transient intermediates that are not observable through traditional offline analysis. This level of process understanding is critical for optimizing reaction conditions, improving yields, and ensuring process safety, particularly when scaling up production. mt.com

Advanced Predictive Modeling for Synthetic Outcomes and Material Properties

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, advanced modeling can predict both the outcomes of potential reactions and the properties of resulting materials.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties of derivatives based on their molecular structure. sciepub.comnih.gov By calculating electronic descriptors (e.g., orbital energies, polarizability) for a series of virtual derivatives, researchers can forecast properties like solubility, partition coefficients, and even potential biological activity before committing to their synthesis. dntb.gov.uanih.govoup.com

Furthermore, machine learning algorithms can be trained on existing reaction data to predict the yield and selectivity of synthetic transformations. sesjournal.comnih.gov By representing reactants, catalysts, and solvents as numerical features, a model can learn the complex relationships that govern a reaction's outcome. genspark.ai For instance, a neural network could be trained to predict the optimal ligand and base for a Suzuki-Miyaura coupling reaction involving this specific substrate, significantly reducing the amount of empirical experimentation required. bohrium.com

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of artificial intelligence (AI), robotics, and flow chemistry is set to revolutionize chemical synthesis. nih.gov An integrated platform could autonomously design, execute, and optimize the synthesis of derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-amino-3-bromo-5-chlorobenzoate, and how can purity be maximized?

- Methodology : The synthesis typically involves sequential halogenation, acetylation, and esterification. For example:

Bromination : Introduce bromine at the 3-position of a precursor benzoic acid derivative under controlled conditions (e.g., using Br₂ in acetic acid) .

Amination : Protect the 4-amino group via acetylation to avoid side reactions during halogenation .

Esterification : React the final intermediate with methanol in the presence of H₂SO₄ to form the methyl ester .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structure?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., bromine at C3, chlorine at C5) and the methyl ester group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 296.94 (calculated for C₈H₇BrClNO₂) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Sparingly soluble in water (0.35 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for biological assays .

- Stability : Store at 0–6°C in inert atmospheres; sensitive to hydrolysis under acidic/basic conditions, necessitating pH-neutral reaction environments .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination and chlorination of the benzoate core?

- Directed Metalation : Use directing groups (e.g., -NH₂) to favor halogenation at specific positions. For example, the amino group at C4 directs bromine to C3 and chlorine to C5 via ortho/para electronic effects .

- Temperature Control : Lower temperatures (−10°C to 0°C) minimize competing side reactions during halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.